molecular formula C11H18ClNO3 B3373940 Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate CAS No. 1016784-14-7

Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate

Cat. No.: B3373940
CAS No.: 1016784-14-7
M. Wt: 247.72 g/mol
InChI Key: RVXRWTIRJZHIJP-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C11H18ClNO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with chloropropanoyl chloride and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Step 1: Piperidine is reacted with chloropropanoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(2-chloropropanoyl)piperidine.

    Step 2: The intermediate is then reacted with ethyl chloroformate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group in the chloropropanoyl moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields the corresponding amide.

    Hydrolysis: The major product is 1-(2-chloropropanoyl)piperidine-3-carboxylic acid.

    Reduction: The major product is the corresponding alcohol, 1-(2-chloropropanol)piperidine-3-carboxylate.

Scientific Research Applications

Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of piperidine derivatives.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to an active compound in the body. The molecular targets and pathways involved vary depending on the specific derivative and its intended use. Generally, piperidine derivatives are known to interact with various receptors and enzymes in the body, influencing biological processes.

Comparison with Similar Compounds

Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate can be compared with other piperidine derivatives:

    1-(2-chloropropanoyl)piperidine: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    Ethyl 1-(2-bromopropanoyl)piperidine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

    Ethyl 1-(2-chloropropanoyl)pyrrolidine-3-carboxylate: Contains a pyrrolidine ring instead of piperidine, which may affect its biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for various applications in research and industry.

Properties

IUPAC Name

ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-3-16-11(15)9-5-4-6-13(7-9)10(14)8(2)12/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXRWTIRJZHIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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